molecular formula C11H11NO B8477001 3-Allylindolin-2-one

3-Allylindolin-2-one

Cat. No. B8477001
M. Wt: 173.21 g/mol
InChI Key: RWMFCDNIWGAFKJ-UHFFFAOYSA-N
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Patent
US06774132B1

Procedure details

3-Allyl-3-[allyl(methyl)aminomethyl]-indolin-2-one. Oxindole was acylated with ethyl acetate in the presence of sodium ethoxide as described (Chem. Abstr. 1953, 47, p7488). The crude product (9.16 g; 52.3 mmol) was treated with sodium hydride (56 mmol) in DMF at ice bath temperature for 30 min. Allyl bromide (51 mmol) was added and the reaction mixture left at room temperature overnight. The crude product after workup was purified by SGC (EtOAc/isohexanes 1:2). The acetyl group was removed by treatment with triethylamine/water 1:1 at 65° C. for 12 h and the the 3-allyloxindole thus obtained was treated with an excess of allylmethylamine and one equivalent of paraformaldehyde in acetic acid at 70 for 4 h. The crude material after evaporation of solvents was partioned between DCM and basic water. SGC using EtOAc/isohexanes 1:1 gave a reddish oil of the title product(83%).
Name
3-Allyl-3-[allyl(methyl)aminomethyl]-indolin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
9.16 g
Type
reactant
Reaction Step Four
Quantity
56 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
51 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1(C(CC=C)NC)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]1=[O:13])[CH:2]=[CH2:3].N1C2C(=CC=CC=2)CC1=O.[O-]CC.[Na+].[H-].[Na+].C(Br)C=C>CN(C=O)C.C(OCC)(=O)C>[CH2:1]([CH:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]1=[O:13])[CH:2]=[CH2:3] |f:2.3,4.5|

Inputs

Step One
Name
3-Allyl-3-[allyl(methyl)aminomethyl]-indolin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1(C(NC2=CC=CC=C12)=O)C(NC)CC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Four
Name
crude product
Quantity
9.16 g
Type
reactant
Smiles
Name
Quantity
56 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
51 mmol
Type
reactant
Smiles
C(C=C)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product after workup was purified by SGC (EtOAc/isohexanes 1:2)
CUSTOM
Type
CUSTOM
Details
The acetyl group was removed by treatment with triethylamine/water 1:1 at 65° C. for 12 h
Duration
12 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C=C)C1C(NC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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